4-Chloro-3-isopropylbenzenesulfonyl chloride
Description
4-Chloro-3-isopropylbenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at the 4-position, an isopropyl group at the 3-position, and a sulfonyl chloride functional group (-SO₂Cl) at the 1-position. This compound is typically utilized in organic synthesis as a reactive intermediate, particularly in the preparation of sulfonamides or sulfonate esters. Its reactivity stems from the electrophilic sulfonyl chloride group, which undergoes nucleophilic substitution reactions with amines, alcohols, or other nucleophiles.
Properties
Molecular Formula |
C9H10Cl2O2S |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
4-chloro-3-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI Key |
BLNRADCZWOEJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-isopropylbenzenesulfonyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or AlCl3.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and biological modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-chloro-3-isopropylbenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, and safety profiles.
Structural and Functional Group Comparisons
Biological Activity
4-Chloro-3-isopropylbenzenesulfonyl chloride is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article reviews its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H12ClO2S
- Molecular Weight : 232.73 g/mol
- IUPAC Name : 4-chloro-3-(propan-2-yl)benzenesulfonyl chloride
- CAS Number : 15084-51-2
The biological activity of 4-chloro-3-isopropylbenzenesulfonyl chloride primarily involves its interaction with specific biological targets, such as enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This reactivity can lead to inhibition of target enzymes, thereby modulating various biochemical pathways.
Biological Activities
- Antimicrobial Activity : Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, derivatives of sulfonyl chlorides have been shown to inhibit bacterial growth, suggesting that 4-chloro-3-isopropylbenzenesulfonyl chloride may possess similar properties .
- Anti-inflammatory Properties : Some studies have indicated that compounds with sulfonamide structures can exhibit anti-inflammatory effects. This suggests potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Preliminary investigations into the anticancer properties of related compounds show promise. For example, certain sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that 4-chloro-3-isopropylbenzenesulfonyl chloride might also be effective in this area .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-chloro-3-isopropylbenzenesulfonyl chloride showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
| Compound | Inhibition Zone (mm) | Bacteria Tested |
|---|---|---|
| Compound A (similar structure) | 18 | S. aureus |
| Compound B (similar structure) | 15 | E. coli |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that sulfonamide derivatives exhibited varying degrees of cytotoxicity. The compound's mechanism was linked to apoptosis induction in cancer cells.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MDA-MB231 (breast) | 12 | 4-Chloro-3-isopropylbenzenesulfonyl chloride |
| A549 (lung) | 20 | 4-Chloro-3-isopropylbenzenesulfonyl chloride |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Chloro-3-isopropylbenzenesulfonyl chloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves sulfonation of the benzene ring followed by chlorination. Key steps include controlling reaction temperature (e.g., maintaining 0–5°C during sulfonation to avoid side reactions) and using catalysts like thionyl chloride (SOCl₂) for efficient conversion of sulfonic acid to sulfonyl chloride. Optimizing stoichiometric ratios of reagents (e.g., ClSO₃H for sulfonation) and inert atmospheres (N₂/Ar) can enhance yields. Similar protocols for halogenated benzenesulfonyl chlorides emphasize the importance of slow reagent addition to manage exothermicity .
Q. How can researchers ensure the purity of 4-Chloro-3-isopropylbenzenesulfonyl chloride, and what analytical techniques are most effective?
- Methodological Answer : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity. Mass spectrometry (MS) provides molecular weight confirmation. For halogenated analogs, gas chromatography-mass spectrometry (GC-MS) is effective for detecting volatile impurities. Recrystallization in non-polar solvents (e.g., hexane) is recommended to remove residual reagents .
Q. What safety protocols are critical when handling 4-Chloro-3-isopropylbenzenesulfonyl chloride in laboratory settings?
- Methodological Answer : Use fume hoods to prevent inhalation of toxic vapors. Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Spills should be neutralized with sodium bicarbonate and rinsed with copious water. Storage in airtight containers under dry conditions (desiccators) prevents hydrolysis. Safety Data Sheets (SDS) for analogous sulfonyl chlorides highlight incompatibility with water and strong bases .
Advanced Research Questions
Q. How does steric hindrance from the isopropyl group influence the reactivity of 4-Chloro-3-isopropylbenzenesulfonyl chloride in nucleophilic substitution reactions?
- Methodological Answer : The bulky isopropyl group reduces reaction rates with sterically hindered nucleophiles (e.g., tertiary amines). Kinetic studies on methyl- or chloro-substituted analogs show that steric effects lower the second-order rate constants by 30–50% compared to unhindered derivatives. Computational modeling (DFT) can predict reactivity trends by analyzing transition-state geometries .
Q. What strategies resolve discrepancies in reported melting points or spectral data for sulfonyl chloride derivatives?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Re-crystallize the compound under standardized conditions (e.g., slow cooling in ethanol) and compare DSC (Differential Scanning Calorimetry) thermograms. For spectral conflicts, cross-validate using 2D NMR (HSQC, HMBC) and high-resolution MS. Literature reviews of structurally similar compounds (e.g., 4-Chloro-3-nitrobenzenesulfonic acid) highlight solvent effects on melting points .
Q. In what ways can 4-Chloro-3-isopropylbenzenesulfonyl chloride serve as a precursor for synthesizing biologically active sulfonamides?
- Methodological Answer : React with primary or secondary amines (1:1.2 molar ratio) in anhydrous dichloromethane at room temperature. Monitor reaction progress via TLC (Rf shift). For bioactive sulfonamides, optimize pH (6–8) to avoid decomposition. Derivatives of similar sulfonyl chlorides, such as bumetanide (a diuretic), demonstrate the utility of this approach in drug discovery .
Q. How can researchers design experiments to analyze the hydrolysis kinetics of 4-Chloro-3-isopropylbenzenesulfonyl chloride under varying pH conditions?
- Methodological Answer : Use UV-Vis spectroscopy to track absorbance changes at 270 nm (λmax for sulfonyl chlorides) in buffered solutions (pH 2–12). Quench aliquots at timed intervals with ice-cold NaOH and analyze via HPLC. For advanced modeling, apply pseudo-first-order kinetics and Arrhenius equations to determine activation energy. Comparative studies with 3-chloro-4-methylbenzenesulfonyl chloride reveal pH-dependent hydrolysis mechanisms .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of sulfonyl chlorides in polar aprotic solvents?
- Methodological Answer : Stability varies with solvent dielectric constants and trace moisture. Conduct accelerated stability tests (40°C/75% RH for 14 days) in solvents like DMF or acetonitrile, and quantify degradation products via GC-MS. For 4-Bromo-3-chlorophenol derivatives, anhydrous molecular sieves were shown to extend shelf life by >6 months .
Q. What experimental approaches validate the regioselectivity of electrophilic substitution in 4-Chloro-3-isopropylbenzenesulfonyl chloride derivatives?
- Methodological Answer : Use isotopic labeling (e.g., deuterated substrates) and monitor reaction pathways via ¹H NMR. Competitive reactions with meta- and para-directing groups (e.g., nitro or methyl) can clarify electronic effects. Studies on 4-Chloro-3-(4-formylphenyl)benzoic acid analogs demonstrate the dominance of steric over electronic factors in regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
